CID 6410762
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 6410762, also known as Palmitoyl-CoA, is a long-chain fatty acyl-CoA that plays a crucial role in various metabolic pathways. It is a key intermediate in lipid metabolism and is involved in the biosynthesis of complex lipids and the degradation of fatty acids. Palmitoyl-CoA is essential for the proper functioning of cellular processes and is found in various tissues throughout the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl-CoA can be synthesized through the esterification of palmitic acid with coenzyme A (CoA). This reaction typically involves the activation of palmitic acid by converting it to palmitoyl adenylate, followed by the transfer of the palmitoyl group to CoA. The reaction conditions often include the presence of ATP, Mg²⁺ ions, and specific enzymes such as acyl-CoA synthetase.
Industrial Production Methods
Industrial production of Palmitoyl-CoA involves enzymatic synthesis using recombinant enzymes. The process includes the fermentation of microorganisms engineered to overproduce the necessary enzymes, followed by the extraction and purification of Palmitoyl-CoA. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Palmitoyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the mitochondria through β-oxidation, leading to the production of acetyl-CoA, NADH, and FADH₂.
Reduction: Palmitoyl-CoA can be reduced to form palmitic acid.
Substitution: It can participate in acyl transfer reactions, where the palmitoyl group is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Requires enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-hydroxyacyl-CoA dehydrogenase, along with cofactors like FAD and NAD⁺.
Reduction: Involves the use of reducing agents such as NADPH.
Substitution: Catalyzed by enzymes like acyltransferases.
Major Products Formed
Oxidation: Acetyl-CoA, NADH, and FADH₂.
Reduction: Palmitic acid.
Substitution: Various acylated molecules, depending on the acceptor molecule.
Scientific Research Applications
Palmitoyl-CoA has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study lipid metabolism.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Studied for its involvement in metabolic disorders and potential therapeutic targets.
Industry: Utilized in the production of biofuels and biodegradable plastics.
Mechanism of Action
Palmitoyl-CoA exerts its effects by participating in metabolic pathways such as fatty acid β-oxidation and lipid biosynthesis. It acts as a substrate for various enzymes, facilitating the transfer of the palmitoyl group to other molecules. The molecular targets include enzymes like acyl-CoA synthetase, acyltransferases, and dehydrogenases. The pathways involved are critical for energy production, membrane synthesis, and signaling.
Comparison with Similar Compounds
Similar Compounds
Stearoyl-CoA: Another long-chain fatty acyl-CoA with an 18-carbon chain.
Oleoyl-CoA: A monounsaturated fatty acyl-CoA with an 18-carbon chain and one double bond.
Myristoyl-CoA: A shorter-chain fatty acyl-CoA with a 14-carbon chain.
Uniqueness
Palmitoyl-CoA is unique due to its 16-carbon saturated fatty acid chain, making it a key intermediate in both the synthesis and degradation of fatty acids. Its role in various metabolic pathways and its involvement in the regulation of lipid metabolism distinguish it from other similar compounds.
Properties
Molecular Formula |
C4H10IO5S- |
---|---|
Molecular Weight |
297.09 g/mol |
InChI |
InChI=1S/C4H10IO5S/c1-3-9-5(7,8)11-10-4(2)6/h7-8H,3H2,1-2H3/q-1 |
InChI Key |
RRGCMWVUVZETRO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[I-](O)(O)SOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.